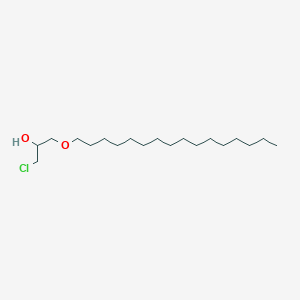
1-Chloro-3-(hexadecyloxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(hexadecyloxy)propan-2-ol, also known as CHX, is a synthetic compound that has gained significant attention in scientific research. CHX is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in regulating cellular functions such as proliferation, differentiation, and apoptosis. In
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(hexadecyloxy)propan-2-ol has been extensively used in scientific research to investigate the role of PKC in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-Chloro-3-(hexadecyloxy)propan-2-ol has also been used to study the effects of PKC inhibition on the immune system, cardiovascular system, and nervous system.
Wirkmechanismus
1-Chloro-3-(hexadecyloxy)propan-2-ol acts as a competitive inhibitor of PKC by binding to the catalytic domain of the enzyme. It prevents the activation of PKC by blocking the binding of the co-factor diacylglycerol (DAG) and phorbol esters. This results in the inhibition of downstream signaling pathways that are activated by PKC.
Biochemical and Physiological Effects:
1-Chloro-3-(hexadecyloxy)propan-2-ol has been shown to have a variety of biochemical and physiological effects. It inhibits the phosphorylation of proteins that are regulated by PKC, such as MARCKS and myosin light chain. It also affects the expression of genes that are involved in cell cycle regulation and apoptosis. In addition, 1-Chloro-3-(hexadecyloxy)propan-2-ol has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Chloro-3-(hexadecyloxy)propan-2-ol is its high selectivity for PKC. It does not affect other kinases or enzymes that are involved in cellular signaling pathways. However, 1-Chloro-3-(hexadecyloxy)propan-2-ol has limited solubility in water, which can make it difficult to use in certain experimental conditions. In addition, the potency of 1-Chloro-3-(hexadecyloxy)propan-2-ol can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of 1-Chloro-3-(hexadecyloxy)propan-2-ol in scientific research. One area of interest is the development of new PKC inhibitors that are more potent and selective than 1-Chloro-3-(hexadecyloxy)propan-2-ol. Another area of interest is the investigation of the role of PKC in different disease states, such as neurodegenerative diseases and cardiovascular diseases. Finally, the use of 1-Chloro-3-(hexadecyloxy)propan-2-ol in combination with other inhibitors or chemotherapeutic agents could lead to the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
18371-73-8 |
|---|---|
Produktname |
1-Chloro-3-(hexadecyloxy)propan-2-ol |
Molekularformel |
C19H39ClO2 |
Molekulargewicht |
335 g/mol |
IUPAC-Name |
1-chloro-3-hexadecoxypropan-2-ol |
InChI |
InChI=1S/C19H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19,21H,2-18H2,1H3 |
InChI-Schlüssel |
CEKNQNBGGWOLAM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(CCl)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(CCl)O |
Synonyme |
1-Chloro-3-hexadecyloxy-2-propanol |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


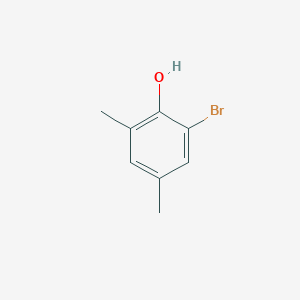
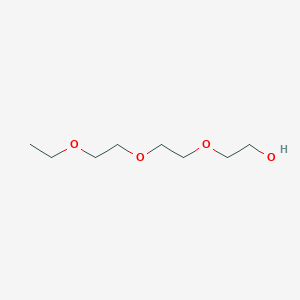

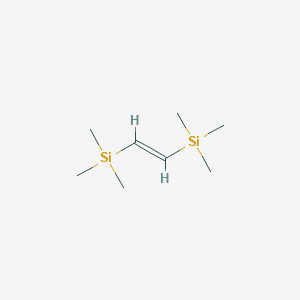
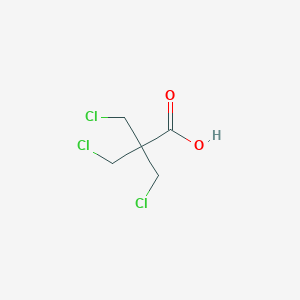

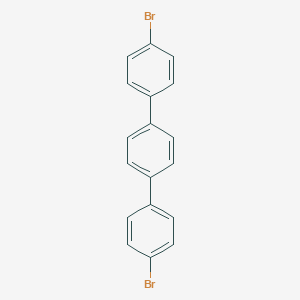

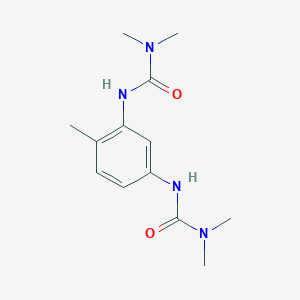
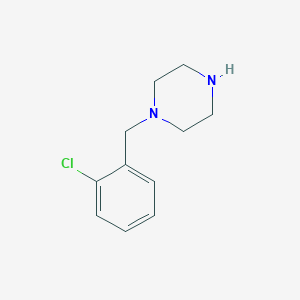
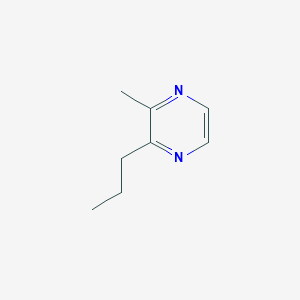
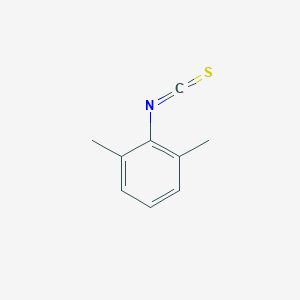
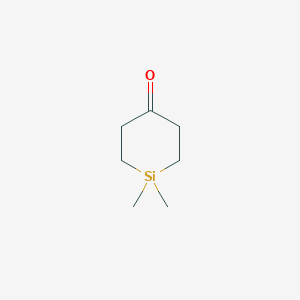
![Benzene, 1-methyl-2-[(1-methylethyl)thio]-](/img/structure/B92579.png)